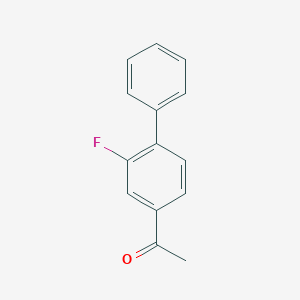

4-Acetyl-2-fluorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKQQDFLPVWFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195425 | |

| Record name | 4-Acetyl-2-fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42771-79-9 | |

| Record name | 1-(2-Fluoro[1,1′-biphenyl]-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42771-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-2-fluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042771799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-2-fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYL-2-FLUOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYS31UY2IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetyl-2-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Acetyl-2-fluorobiphenyl, a chemical compound of interest in pharmaceutical research and development. It details the core chemical properties, synthesis methodologies, reactivity, and known applications, with a particular focus on its relevance as an impurity in the anti-inflammatory drug Flurbiprofen. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and quality control.

Core Chemical Properties

This compound is a substituted aromatic ketone. Its fundamental chemical and physical properties are summarized below, providing a baseline for its handling, analysis, and application in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁FO | [1][2] |

| Molecular Weight | 214.23 g/mol | [1][2] |

| Appearance | White to Light Yellow Solid/Prismatic Crystals | [1][3] |

| Melting Point | 94-95 °C | [3] |

| CAS Number | 42771-79-9 | [2] |

| InChI | InChI=1S/C14H11FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-9H,1H3 | [1] |

| SMILES | CC(=O)c1ccc(-c2ccccc2)c(F)c1 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic synthesis routes. A common and effective method is the Friedel-Crafts acylation of 2-fluorobiphenyl. Below is a representative experimental protocol.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the well-established Friedel-Crafts acylation reaction, adapted from similar syntheses of acetylated biphenyl compounds.[4]

Materials:

-

2-Fluorobiphenyl

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Acetone or ethanol for recrystallization

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a dropping funnel and a stirrer, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Add acetyl chloride dropwise to the stirred mixture, maintaining the temperature below 5°C.

-

Substrate Addition: Following the addition of acetyl chloride, add a solution of 2-fluorobiphenyl in dry dichloromethane dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir for several hours, gradually warming to room temperature to ensure completion.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Wash the organic layer successively with water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent such as acetone or ethanol to yield pure this compound.[4]

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.

Reactivity and Stability

Reactivity: The reactivity of this compound is primarily governed by the acetyl group (a ketone) and the fluorinated biphenyl system.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can undergo reactions such as reduction to an alcohol, reductive amination, and aldol condensation.

-

Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution. The fluorine atom is a deactivating group but directs electrophiles to the ortho and para positions relative to itself. The acetyl group is also deactivating and a meta-director. The overall substitution pattern will depend on the interplay of these electronic effects.

Stability: The compound is stable under normal laboratory conditions.[5] It should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][6]

Applications in Research and Drug Development

The primary significance of this compound in the pharmaceutical industry is its classification as an impurity of Flurbiprofen.[1][3] Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic properties.[1]

As a known impurity, this compound serves as a critical reference standard in:

-

Quality Control (QC): Pharmaceutical manufacturers use it to develop and validate analytical methods (e.g., HPLC) for detecting and quantifying its presence in Flurbiprofen active pharmaceutical ingredients (APIs) and final drug products.

-

Process Chemistry: Its presence can indicate side reactions or incomplete conversions during the synthesis of Flurbiprofen or related compounds. Studying its formation helps in optimizing reaction conditions to minimize impurities.

-

Toxicology Studies: Regulatory bodies require the assessment of impurities in pharmaceuticals. Therefore, this compound may be used in toxicological studies to determine its safety profile.

Caption: Logical relationship of this compound to Flurbiprofen and its applications.

Biological Context

There is limited direct research on the biological activity of this compound itself. However, its structural similarity to other biologically active molecules provides a basis for potential investigation. The introduction of fluorine and acetyl groups can significantly modulate the biological properties of a parent compound.[7][8] For instance, fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[7] Studies on other acetylated phenolic compounds have shown that acetylation can influence antithrombotic activity.[8] Given its status as a Flurbiprofen impurity, any inherent biological activity, or lack thereof, is of regulatory and safety importance.

Safety and Handling

While not classified as a hazardous substance, standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5][6]

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale dust. Ensure adequate ventilation in the handling area.[6][9]

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water.

-

Ingestion: If swallowed, drink water. Consult a physician if feeling unwell.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-acetyl 2-fluorobiphenyl | LGC Standards [lgcstandards.com]

- 3. This compound | 42771-79-9 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. jelsciences.com [jelsciences.com]

- 8. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Acetyl-2-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-fluorobiphenyl, with the CAS Number 42771-79-9, is a fluorinated aromatic ketone.[1][2] It is recognized primarily as an impurity of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] Understanding the synthesis, characterization, and analysis of this compound is crucial for the quality control and safety assessment of Flurbiprofen-containing pharmaceutical products. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and analytical methodologies.

Chemical Structure and Properties

The chemical structure of this compound consists of a biphenyl backbone with a fluorine atom at the 2-position and an acetyl group at the 4-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42771-79-9 | [1][2] |

| Molecular Formula | C₁₄H₁₁FO | [1] |

| Molecular Weight | 214.23 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 94-95 °C | [2] |

| SMILES | CC(=O)c1ccc(-c2ccccc2)c(F)c1 | [1] |

| InChI | InChI=1S/C14H11FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-9H,1H3 | [1] |

Synthesis of this compound

Proposed Synthetic Route 1: Friedel-Crafts Acylation

A potential synthetic pathway is the Friedel-Crafts acylation of 2-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3]

Experimental Protocol: Friedel-Crafts Acylation of 2-Fluorobiphenyl

Materials:

-

2-Fluorobiphenyl

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of 2-fluorobiphenyl (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Proposed Synthetic Route 2: Suzuki Coupling

An alternative approach involves the Suzuki-Miyaura cross-coupling reaction between (4-acetyl-2-fluorophenyl)boronic acid and bromobenzene, or 4-bromo-3-fluoroacetophenone and phenylboronic acid, catalyzed by a palladium complex.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-3-fluoroacetophenone

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add 4-bromo-3-fluoroacetophenone (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Predicted)

Detailed spectroscopic data for this compound is not widely published. The following tables provide predicted and expected values based on the analysis of structurally similar compounds, such as 4-acetylbiphenyl and other fluorinated biphenyls.[6][7][8][9]

Table 2: Predicted ¹H NMR Spectroscopic Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.6 | s | -COCH₃ |

| ~7.2-7.8 | m | Aromatic Protons |

Table 3: Predicted ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~26 | -COCH₃ |

| ~115-145 | Aromatic Carbons |

| ~158-162 (d, J ≈ 250 Hz) | C-F |

| ~197 | C=O |

Table 4: Predicted IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2920-2960 | C-H stretch (methyl) |

| ~1680 | C=O stretch (ketone) |

| ~1600, 1480, 1450 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

Table 5: Predicted Mass Spectrometry Data of this compound

| m/z | Assignment |

| 214 | [M]⁺ |

| 199 | [M-CH₃]⁺ |

| 171 | [M-COCH₃]⁺ |

Analytical Methods

As an impurity of Flurbiprofen, the analysis of this compound is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of Flurbiprofen and its related substances.

Experimental Protocol: HPLC Analysis of Flurbiprofen and Impurities

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

-

A mixture of acetonitrile and a phosphate buffer, with potential gradient elution to resolve all impurities.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

-

Sample Preparation: Dissolve a known amount of the Flurbiprofen drug substance or product in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the impurity based on the peak area response.

Visualizations

Proposed Synthesis Workflow: Friedel-Crafts Acylation

Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.

General Analytical Workflow for Impurity Profiling

Caption: General workflow for the analysis of this compound as a pharmaceutical impurity.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 42771-79-9 [chemicalbook.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Acetylbiphenyl(92-91-1) 13C NMR [m.chemicalbook.com]

Synthesis of 4-Acetyl-2-fluorobiphenyl from 2-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-acetyl-2-fluorobiphenyl from 2-fluorobiphenyl, a key chemical transformation relevant in the synthesis of various organic molecules, including active pharmaceutical ingredients. The primary method described is the Friedel-Crafts acylation, a robust and widely used reaction for the introduction of an acyl group onto an aromatic ring.

Reaction Principle and Mechanism

The synthesis of this compound from 2-fluorobiphenyl is achieved through an electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[1][2] In this reaction, 2-fluorobiphenyl is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]

The reaction proceeds via the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion (CH₃CO⁺).[2][4]

-

Electrophilic Attack: The electron-rich aromatic ring of 2-fluorobiphenyl attacks the acylium ion. The fluorine atom at the 2-position is a deactivating but ortho-, para-directing group. Due to steric hindrance from the adjacent phenyl ring, the acetylation occurs predominantly at the para-position (C4) of the fluorinated ring.

-

Deprotonation: A base, typically the chloroaluminate complex formed during the reaction, removes a proton from the intermediate carbocation (sigma complex), restoring aromaticity and yielding the final product, this compound.

Experimental Protocol

The following protocol is a representative procedure for the Friedel-Crafts acylation of 2-fluorobiphenyl. This method is adapted from established procedures for similar biphenyl compounds.[3][5]

Materials:

-

2-Fluorobiphenyl

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Water (distilled or deionized)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Acetone or Ethanol for recrystallization

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

To the cooled suspension, add acetyl chloride dropwise with vigorous stirring.

-

Following the addition of acetyl chloride, add a solution of 2-fluorobiphenyl in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 7 hours) to ensure complete reaction.[5]

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as acetone or ethanol to yield pure this compound.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Fluorobiphenyl | |

| Molecular Formula | C₁₂H₉F | [6] |

| Molecular Weight | 172.20 g/mol | [6] |

| Acylating Agent | Acetyl Chloride | |

| Molecular Formula | C₂H₃ClO | |

| Molecular Weight | 78.50 g/mol | |

| Catalyst | Anhydrous Aluminum Chloride | |

| Molecular Formula | AlCl₃ | |

| Molecular Weight | 133.34 g/mol | |

| Product | This compound | |

| Molecular Formula | C₁₄H₁₁FO | [7] |

| Molecular Weight | 214.23 g/mol | [7] |

| Appearance | White to light yellow solid | [7] |

Note: Yields for this specific reaction are not detailed in the provided search results but are expected to be moderate to high based on similar Friedel-Crafts acylation reactions of biphenyl derivatives.

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the mechanism of the Friedel-Crafts acylation of 2-fluorobiphenyl.

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

References

Spectroscopic Analysis of 4-Acetyl-2-fluorobiphenyl: A Technical Overview

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-acetylbiphenyl.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-acetylbiphenyl were recorded in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data of 4-Acetylbiphenyl (400 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03 | d | 2H | Ar-H |

| 7.68 | d | 2H | Ar-H |

| 7.48 | t | 2H | Ar-H |

| 7.41 | t | 1H | Ar-H |

| 2.65 | s | 3H | -CH₃ |

| s = singlet, d = doublet, t = triplet |

Table 2: ¹³C NMR Spectroscopic Data of 4-Acetylbiphenyl (100 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 197.7 | C=O |

| 145.7 | Ar-C |

| 139.8 | Ar-C |

| 135.8 | Ar-C |

| 128.9 | Ar-CH |

| 128.8 | Ar-CH |

| 128.2 | Ar-CH |

| 127.2 | Ar-CH |

| 26.6 | -CH₃ |

1.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-acetylbiphenyl was obtained from a sample prepared as a potassium bromide (KBr) pellet.[1]

Table 3: IR Spectroscopic Data of 4-Acetylbiphenyl (KBr Pellet)[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3087, 3062, 3030 | C-H stretching (aromatic) |

| 1678 | C=O stretching (ketone) |

| 1605 | C=C stretching (aromatic) |

| 1408 | C-H bending (methyl) |

| 1267 | C-CO-C stretching/bending |

| 845, 768, 696 | C-H out-of-plane bending (aromatic) |

1.3. Mass Spectrometry (MS)

The mass spectrum of 4-acetylbiphenyl was acquired using Electron Ionization (EI) at 70 eV.

Table 4: Mass Spectrometry Data of 4-Acetylbiphenyl (EI, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 196 | 55 | [M]⁺ |

| 181 | 100 | [M-CH₃]⁺ |

| 152 | 65 | [M-C₂H₄O]⁺ |

| 127 | 15 | [C₁₀H₇]⁺ |

| 76 | 10 | [C₆H₄]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The solution was then transferred to a 5 mm NMR tube.[1]

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition: A standard single-pulse sequence was used. Typically, 16 to 32 scans were accumulated with a relaxation delay of 1-2 seconds.[1]

-

¹³C NMR Acquisition: A proton-decoupled single-pulse sequence was employed. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 to 4096) were acquired with a relaxation delay of 2 seconds to ensure an adequate signal-to-noise ratio.[1]

-

Processing: The raw data (Free Induction Decay - FID) was subjected to Fourier transformation. The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.[1]

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure to form a transparent or translucent pellet.[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for the analysis.[1]

-

Acquisition: A background spectrum of a pure KBr pellet was recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of 16-32 scans.[1]

2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was utilized.[3]

-

Sample Introduction: The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample was volatilized by heating under a high vacuum.[4]

-

Ionization: The gaseous sample molecules were bombarded with a beam of electrons with an energy of 70 eV. This process causes the molecules to ionize and fragment.[3]

-

Analysis: The resulting ions were accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio. The detector recorded the abundance of each ion.

Visualization of the Analytical Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Physical Properties of 4-Acetyl-2-fluorobiphenyl

This technical guide provides a focused overview of the known physical properties of 4-Acetyl-2-fluorobiphenyl, a compound of interest in pharmaceutical research and development. It is primarily recognized as an impurity of Flurbiprofen, an anti-inflammatory agent used for analgesia[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering available data on its melting point and solubility, alongside generalized experimental workflows.

Physical Properties Data

The characterization of physical properties is fundamental for the purification, formulation, and quality control of any chemical substance. For this compound, the following data has been reported.

| Property | Value | Appearance | Source |

| Melting Point | 94-95°C | Prismatic crystals | [1] |

| Color | White to Light Yellow | Crystalline Solid | [2] |

| Solubility | Data not available | - | - |

Experimental Protocols

Detailed experimental protocols for the determination of the melting point and solubility of this compound are not explicitly detailed in the available literature. However, standard pharmacopeial and organic chemistry methodologies are typically employed for such characterizations.

1. Melting Point Determination (General Protocol): The melting point is a critical indicator of purity. A common method is capillary melting point determination.

-

Apparatus: Digital melting point apparatus, capillary tubes (one end sealed).

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The tube is placed into the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range is typically narrow.

-

2. Solubility Assessment (General Protocol): Solubility is determined by adding a solute to a solvent until saturation is reached at a specific temperature.

-

Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled bath.

-

Procedure (for a given solvent):

-

A known volume of the selected solvent (e.g., water, ethanol, DMSO) is placed in a vial maintained at a constant temperature (e.g., 25°C).

-

Small, accurately weighed portions of this compound are incrementally added to the solvent.

-

The mixture is stirred vigorously for a set period after each addition to allow for dissolution.

-

The process continues until a saturated solution is achieved, indicated by the persistence of undissolved solid.

-

The total mass of the dissolved solid is used to calculate the solubility, often expressed in mg/mL or mol/L.

-

Visualizations: Logical Relationships and Workflows

To better illustrate the context and experimental processes related to this compound, the following diagrams are provided.

Caption: Logical relationship of this compound to Flurbiprofen.

Caption: Generalized experimental workflow for physical property determination.

References

The Evolving Landscape of Acetylated Fluorobiphenyl Compounds: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The intersection of fluorine chemistry and the versatile biphenyl scaffold, further functionalized by acetylation, presents a compelling frontier in medicinal chemistry. While direct, comprehensive research on the biological activities of acetylated fluorobiphenyl compounds as a distinct class is still emerging, preliminary data and studies on structurally related molecules suggest significant therapeutic potential. This technical guide synthesizes the current understanding, drawing from research on fluorobiphenyls, acetylated compounds, and related fluorinated molecules to provide a forward-looking perspective on their promise in drug discovery and development. The strategic incorporation of fluorine can modulate metabolic stability, binding affinity, and lipophilicity, while acetylation is known to influence bioavailability and target interactions, including epigenetic modulation.

Quantitative Insights: Biological Activity of Related Compounds

To contextualize the potential of acetylated fluorobiphenyls, this section summarizes quantitative data from studies on closely related compound classes. These findings offer valuable benchmarks for future investigations into acetylated fluorobiphenyl analogues.

Table 1: Cytotoxicity of Fluorophenylacetamide Derivatives

| Compound | Cell Line | IC50 (µM/L) | Reference |

| 2-(4-Fluorophenyl)-N-(halophenyl)acetamide derivative (2b) | PC3 (Prostate Cancer) | 102 | [1] |

| 2-(4-Fluorophenyl)-N-(halophenyl)acetamide derivatives | Hela (Cervical Cancer) | Less active than against PC3 | [1] |

| 2-(4-Fluorophenyl)-N-(halophenyl)acetamide derivatives | ACHN (Renal Cell Carcinoma) | Less active than against PC3 | [1] |

| 2-(4-Fluorophenyl)-N-(halophenyl)acetamide derivatives | MCF-7 (Breast Cancer) | Less active than against PC3 | [1] |

| 2-(4-Fluorophenyl)-N-(halophenyl)acetamide derivatives | HL-60 (Promyelocytic Leukemia) | Less active than against PC3 | [1] |

Table 2: Enzyme Inhibition by Fluorinated Analogues

| Compound | Enzyme | Inhibition | Reference |

| 3'-Fluoroaminopterin | Dihydrofolate Reductase (HeLa cells) | 2-3 fold tighter binding than aminopterin | [2] |

| 2'-Fluoroaminopterin | Dihydrofolate Reductase (HeLa cells) | Similar binding to aminopterin | [2] |

Table 3: Anti-inflammatory Activity of a Fluorobiphenyl Metabolite

| Compound | Activity | Plasma Half-life | Reference |

| (2-fluoro-4'-biphenylyl)acetic acid (metabolite of 4'-ethynyl-2-fluorobiphenyl) | Anti-inflammatory | 4 hours | [3] |

Experimental Protocols: A Methodological Framework

The following protocols are representative of the experimental approaches used to evaluate the biological activity of fluorinated and acetylated compounds and can be adapted for the study of acetylated fluorobiphenyls.

Synthesis of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives[1]

-

Starting Materials: 4-Fluorophenylacetic acid, thionyl chloride, various halogenated anilines.

-

Step 1: Acid Chloride Formation: 4-Fluorophenylacetic acid is refluxed with an excess of thionyl chloride to produce 4-fluorophenylacetyl chloride. The excess thionyl chloride is removed by distillation under reduced pressure.

-

Step 2: Amide Formation: The synthesized 4-fluorophenylacetyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The halogenated aniline, dissolved in the same solvent, is added dropwise to the solution at 0°C with constant stirring.

-

Step 3: Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield the final 2-(4-fluorophenyl)-N-halophenylacetamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)[4]

-

Cell Culture: Human cancer cell lines (e.g., PC3, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds (acetylated fluorobiphenyls) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Dihydrofolate Reductase (DHFR) Inhibition Assay[2]

-

Enzyme and Substrate Preparation: Purified human DHFR enzyme is obtained. Dihydrofolic acid (DHF) and NADPH are prepared in a suitable assay buffer.

-

Inhibition Assay: The assay is performed in a UV-transparent 96-well plate. The reaction mixture contains the assay buffer, NADPH, DHFR enzyme, and varying concentrations of the inhibitor (e.g., a fluoroaminopterin analogue).

-

Reaction Initiation: The reaction is initiated by the addition of DHF.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mode of inhibition and the inhibitor constant (Ki).

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, acetylated fluorobiphenyls may exert their biological effects through various mechanisms. The introduction of an acetyl group, in particular, suggests a potential for these compounds to act as epigenetic modulators, specifically as inhibitors of histone deacetylases (HDACs).

References

- 1. brieflands.com [brieflands.com]

- 2. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation of 4'-ethynl-2-fluorobiphenyl in the rat. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedel-Crafts Acylation of 2-Fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of particular interest in pharmaceutical development, where the resulting aryl ketones serve as pivotal intermediates in the synthesis of complex molecular architectures. This guide provides a detailed technical overview of the Friedel-Crafts acylation of 2-fluorobiphenyl, a substrate of growing importance in medicinal chemistry.

Core Concepts and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), activates an acylating agent, such as an acyl chloride or anhydride, to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.

The regiochemical outcome of the acylation of 2-fluorobiphenyl is governed by the directing effects of its two substituents: the fluorine atom and the phenyl group.

-

Fluorine: As a halogen, fluorine is an ortho-, para-directing group, although it is deactivating due to its high electronegativity.

-

Phenyl Group: The phenyl group is an activating ortho-, para-directing group.

Considering these effects, the acylation is expected to occur on the phenyl ring that does not bear the fluorine atom, as it is the more activated ring. Within that ring, the positions para and ortho to the point of attachment to the fluorinated ring are the most likely sites of acylation. Steric hindrance from the adjacent phenyl ring may disfavor the ortho position to some extent, suggesting that the para-position is the most probable site of acylation.

Reaction Pathway and Mechanism

The general mechanism for the Friedel-Crafts acylation of 2-fluorobiphenyl is illustrated below. The reaction begins with the formation of the acylium ion, followed by electrophilic attack on the biphenyl system and subsequent rearomatization.

Experimental Protocols

While specific literature on the Friedel-Crafts acylation of unsubstituted 2-fluorobiphenyl is scarce, a reliable protocol can be adapted from the acylation of a closely related substrate, 4-bromo-2'-fluorobiphenyl.[1] This procedure provides a robust starting point for the development of a synthetic route to acylated 2-fluorobiphenyl derivatives.

Example Protocol: Acetylation of 4-bromo-2'-fluorobiphenyl [1]

This protocol describes the synthesis of 4'-acetyl-4-bromo-2'-fluorobiphenyl.

Materials:

-

4-bromo-2'-fluorobiphenyl

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Methylene chloride (CH₂Cl₂)

-

Ice

-

Dilute hydrochloric acid

-

Aqueous sodium hydrogen carbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Acetone (for recrystallization)

Equipment:

-

Reaction vessel equipped with a stirrer and dropping funnel

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A reaction vessel is charged with anhydrous aluminum chloride and methylene chloride. The mixture is cooled to 0°C in an ice bath.

-

Addition of Acetyl Chloride: Acetyl chloride is added dropwise to the stirred suspension at a temperature not exceeding 0°C.

-

Addition of Substrate: A solution of 4-bromo-2'-fluorobiphenyl in methylene chloride is then added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred for several hours, allowing it to gradually warm to room temperature.

-

Workup: The reaction mixture is carefully poured into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, washed successively with water, an aqueous solution of sodium hydrogen carbonate, and water. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization from a suitable solvent, such as acetone, to yield the final product.

Quantitative Data

The following table summarizes the quantitative data for the Friedel-Crafts acetylation of 4-bromo-2'-fluorobiphenyl.[1]

| Substrate | Acylating Agent | Lewis Acid | Solvent | Yield (%) |

| 4-bromo-2'-fluorobiphenyl | Acetyl chloride | AlCl₃ | Methylene chloride | 82.2 |

Experimental Workflow

The following diagram outlines the general workflow for the Friedel-Crafts acylation of a 2-fluorobiphenyl derivative.

Conclusion

The Friedel-Crafts acylation of 2-fluorobiphenyl and its derivatives is a viable and efficient method for the synthesis of acylated biphenyl compounds. By understanding the underlying principles of regioselectivity and utilizing established experimental protocols, researchers can effectively employ this reaction in the development of novel chemical entities for the pharmaceutical and materials science industries. The provided data and methodologies offer a solid foundation for further exploration and optimization of this important transformation.

References

An In-depth Technical Guide on the Mechanism of Action for 4-Acetyl-2-fluorobiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential mechanisms of action for derivatives of 4-acetyl-2-fluorobiphenyl. Given that this compound is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, the primary mechanism of action for its derivatives is anticipated to be the inhibition of cyclooxygenase (COX) enzymes.[1][2] Furthermore, emerging research on structurally related fluorobiphenyl compounds suggests potential applications in oncology, with mechanisms involving the modulation of key signaling pathways and induction of apoptosis. This guide synthesizes the available data on related compounds to infer the likely biological activities and mechanisms of this compound derivatives, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Anti-inflammatory Activity via COX Inhibition

The principal mechanism of action for many biphenyl derivatives, including the structurally similar Flurbiprofen, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation, pain, and fever.[3][4] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[5] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with gastrointestinal side effects.[5] Derivatives of this compound are likely to exhibit anti-inflammatory properties through a similar mechanism of COX inhibition.

Signaling Pathway for COX Inhibition

The inhibition of COX enzymes by this compound derivatives would block the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Emerging Mechanisms: Anticancer Activity

Recent studies on various fluorinated biphenyl and related heterocyclic derivatives have revealed promising anticancer activities.[4][6][7][8][9] The proposed mechanisms are multifactorial and can involve the induction of apoptosis (programmed cell death) and the modulation of critical cell signaling pathways such as the PI3K/AKT and EGFR pathways, which are often dysregulated in cancer.[7][10][11][12][13]

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[9][10] Its aberrant activation is a hallmark of many cancers.[14] Certain biphenyl derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[12] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[15] Thiazole derivatives containing a 4-acetylphenyl moiety have been investigated as potential EGFR inhibitors.[7]

Induction of Apoptosis

Several studies have shown that derivatives of related compounds can induce apoptosis in cancer cells.[4][16][17][18] This process is often mediated by the intrinsic (mitochondrial) pathway, characterized by changes in mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[16][18][19]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of various fluorobiphenyl and related derivatives. It is important to note that these data are for structurally similar compounds and may not be directly representative of all this compound derivatives.

Table 1: Anticancer Activity (IC50 values)

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thiazole derivative | A549 (Lung Cancer) | 2.47 - 5.42 | [7] |

| Fluorinated chalcone | HepG2 (Liver Cancer) | 67.51 - 108.20 | [9] |

| Thioxanthene derivative | HeLa (Cervical Cancer) | 0.0878 | [20] |

| Sulfamethoxazole derivative | MDA-MB-231 (Breast Cancer) | 16.98 - 17.33 | [16] |

Table 2: Enzyme Inhibition (IC50 values)

| Compound Type | Enzyme | IC50 (nM) | Reference |

| Thieno[3,2-d]pyrimidine derivative | PI3K p110alpha | 2.0 | [14] |

| Indolin-2-one derivative | COX-2 | 2350 - 3340 | [3] |

Detailed Experimental Protocols

In Vitro COX Inhibition Assay

This protocol is adapted from standard enzyme inhibition screening assays.[7][21][22][23]

-

Reagent Preparation : Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of human recombinant COX-1 and COX-2 enzymes, co-factors (hematin and L-epinephrine), and the test derivatives in a suitable solvent (e.g., DMSO).

-

Enzyme Reaction : In a reaction tube, mix the Tris-HCl buffer, co-factors, and the COX enzyme.

-

Inhibitor Incubation : Add the test derivative solution to the enzyme mixture and pre-incubate at 37°C for 10-20 minutes.

-

Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination : After a specific time (e.g., 2 minutes), stop the reaction by adding a solution of 1 M HCl.

-

Quantification : The product (e.g., Prostaglandin E2) is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).

-

Data Analysis : Calculate the percentage of inhibition for each derivative concentration and determine the IC50 value.

MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay to assess cell viability.[2][6][24][25]

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment : Treat the cells with serial dilutions of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each derivative.

Experimental Workflow for MTT Assay

In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating the anti-inflammatory activity of compounds in rodents.[1][26][27][28][29]

-

Animal Acclimatization : Acclimatize rodents (rats or mice) to the laboratory conditions.

-

Compound Administration : Administer the test derivatives via a suitable route (e.g., oral, intraperitoneal) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema : After a specific time post-compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement : Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. Their structural similarity to Flurbiprofen strongly suggests a primary mechanism of action involving the inhibition of COX enzymes, leading to anti-inflammatory effects. Furthermore, the growing body of evidence for the anticancer activities of related fluorobiphenyl compounds points towards additional mechanisms, including the modulation of key oncogenic signaling pathways like PI3K/AKT and EGFR, and the induction of apoptosis. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and specific molecular targets of this class of compounds.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FNC (4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Structure-based design of COX-2 selectivity into flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. korambiotech.com [korambiotech.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. benchchem.com [benchchem.com]

- 26. inotiv.com [inotiv.com]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. researchgate.net [researchgate.net]

- 29. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note and Protocol: Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl

Abstract

This document provides a detailed protocol for the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl from 4-bromo-2-fluorobiphenyl via a Friedel-Crafts acylation reaction. 4-acetyl-2'-fluoro-4'-bromobiphenyl is a relevant compound in pharmaceutical research, notably as an impurity and building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen.[1][2][3] The protocol herein describes a robust method utilizing acetyl chloride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst.[4] This document includes a step-by-step experimental procedure, a summary of reactants and products, and a discussion of the reaction mechanism.

Introduction

4-bromo-2-fluorobiphenyl serves as a key intermediate in the synthesis of various bioactive compounds and NSAIDs.[3][5] The introduction of an acetyl group to this backbone via Friedel-Crafts acylation yields 4-acetyl-2'-fluoro-4'-bromobiphenyl, a transformation of significant interest in medicinal chemistry and process development. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[6][7] Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated towards further acylation, which prevents polysubstitution—a common issue in Friedel-Crafts alkylations.[7][8] This protocol details a high-yield synthesis suitable for laboratory and potential scale-up operations.[4]

Reaction and Mechanism

The synthesis proceeds via a Friedel-Crafts acylation mechanism. First, the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich biphenyl ring of 4-bromo-2-fluorobiphenyl. The reaction is regioselective, with the acetyl group adding to the position para to the phenyl group on the brominated ring. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst, yielding the final product after workup.

Experimental Protocol

This protocol is adapted from a known synthetic procedure.[4]

Materials and Equipment

-

Reagents:

-

4-bromo-2-fluorobiphenyl (Starting Material)

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Methylene chloride (CH₂Cl₂)

-

Diluted hydrochloric acid (HCl)

-

Sodium hydrogen carbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or Glauber's salt

-

Acetone

-

Ice

-

-

Equipment:

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Stirring apparatus (magnetic or mechanical)

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Reactant and Product Data

The table below summarizes the physical and chemical properties of the key compounds involved in the synthesis.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Role |

| 4-bromo-2-fluorobiphenyl | C₁₂H₈BrF | 251.09 | 39-41 | Starting Material |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 192.4 (sublimes) | Catalyst (Lewis Acid) |

| Acetyl Chloride | C₂H₃ClO | 78.50 | -112 | Acylating Agent |

| 4-acetyl-2'-fluoro-4'-bromobiphenyl | C₁₄H₁₀BrFO | 309.13 | 94-95 | Product |

References for data:[2][4][9][10]

Synthesis Procedure

-

Reaction Setup: Charge a reaction vessel with 113 g of anhydrous aluminum chloride and 600 ml of methylene chloride. Cool the mixture to 0°C using an ice bath and begin stirring.[4]

-

Addition of Acetyl Chloride: Add 113 g of acetyl chloride dropwise to the stirred suspension, ensuring the temperature does not exceed 0°C.[4]

-

Addition of Starting Material: In a separate flask, dissolve 100 g of 4-bromo-2-fluorobiphenyl in 400 ml of methylene chloride. Add this solution dropwise to the reaction mixture, maintaining the temperature at or below 0°C.[4]

-

Reaction: Continue stirring the mixture for 7 hours, allowing the temperature to gradually rise to room temperature.[4]

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice and diluted hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[4]

-

Workup:

-

Transfer the mixture to a separatory funnel. Separate the organic (methylene chloride) layer.

-

Wash the organic layer successively with water, an aqueous solution of sodium hydrogen carbonate, and finally with water again.[4]

-

Dry the methylene chloride layer over anhydrous sodium sulfate (Glauber's salt).[4]

-

-

Isolation and Purification:

Results

Following the described protocol, the synthesis is reported to yield 96 g of 4-acetyl-2'-fluoro-4'-bromobiphenyl, which corresponds to an 82.2% yield.[4] The product is obtained as prismatic crystals with a melting point of 94-95°C.[2][4]

Visualized Workflows

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Figure 1: Friedel-Crafts Acylation Mechanism.

Experimental Synthesis Workflow

Caption: Figure 2: Experimental Workflow for Synthesis.

Conclusion

The protocol described provides an effective and high-yielding method for the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. The use of a standard Friedel-Crafts acylation procedure makes this synthesis accessible for most organic chemistry laboratories. The product is a valuable intermediate for the development of pharmaceuticals and serves as an important reference standard in the quality control of drugs like Flurbiprofen. Researchers in medicinal chemistry and process development can confidently apply this protocol to obtain the target compound in good yield and purity.

References

- 1. 4-Acetyl-2-fluorobiphenyl | CymitQuimica [cymitquimica.com]

- 2. This compound | 42771-79-9 [chemicalbook.com]

- 3. 4-Bromo-2-fluorobiphenyl-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 4. prepchem.com [prepchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Bromo-2-fluorobiphenyl CAS#: 41604-19-7 [m.chemicalbook.com]

- 10. 4-Bromo-2-fluorobiphenyl 99 41604-19-7 [sigmaaldrich.com]

Application Note: Synthesis of 4-Acetyl-2-fluorobiphenyl via Palladium-Catalyzed Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] 4-Acetyl-2-fluorobiphenyl is a key intermediate and a known impurity in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[3] This document provides a detailed protocol for the synthesis of this compound by coupling 1-(4-bromo-3-fluorophenyl)ethanone with phenylboronic acid, a common and efficient synthetic route. The protocol outlines typical reaction conditions, purification methods, and troubleshooting.

Core Reaction Principles: The Suzuki coupling involves three main steps in its catalytic cycle: oxidative addition of an aryl halide to a Palladium(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with substrates that have both electron-withdrawing groups (like the acetyl group) and potentially deactivating or sterically hindering groups (like the ortho-fluoro group).[5][6] The reactivity of the aryl halide partner typically follows the trend I > Br > OTf >> Cl > F.[1][2] For this protocol, an aryl bromide is selected for its good balance of reactivity and stability.

Quantitative Data Summary

The following tables summarize typical conditions and expected outcomes for the Suzuki coupling synthesis of this compound. Conditions are based on established protocols for similar aryl bromides, particularly those with electron-withdrawing groups.[7][8]

Table 1: Reagent and Catalyst Loading

| Component | Chemical Name | Molar Equiv. | Purpose |

| Aryl Halide | 1-(4-bromo-3-fluorophenyl)ethanone | 1.0 | Electrophilic Partner |

| Boronic Acid | Phenylboronic acid | 1.2 | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) | 0.01 - 0.05 | Pd(0) Source |

| Base | Potassium Carbonate (K₂CO₃) | 2.0 | Activates Boronic Acid |

| Solvent | Toluene/Water or Dioxane/Water | (e.g., 4:1 v/v) | Reaction Medium |

Table 2: Typical Reaction Parameters

| Parameter | Value | Notes |

| Temperature | 80 - 110 °C | Reflux temperature is common to drive the reaction. |

| Reaction Time | 2 - 12 hours | Monitored by TLC or GC-MS for completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |

| Expected Yield | 85 - 95% | Yields can vary based on purity of reagents and reaction scale. |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, workup, and purification of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 4-Acetyl-2-fluorobiphenyl

Introduction

4-Acetyl-2-fluorobiphenyl is a chemical intermediate and a known impurity in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its quantification is crucial for quality control in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. This document provides detailed analytical methods for the quantitative determination of this compound in active pharmaceutical ingredients (APIs) and drug products. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₁FO |

| Molecular Weight | 214.23 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 94-95°C[1] |

| CAS Number | 42771-79-9[1] |

High-Performance Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. This method is based on established protocols for the analysis of biphenyl compounds and related pharmaceutical impurities.[3][4][5][6]

Experimental Protocol

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid (analytical grade).

-

This compound reference standard.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

2. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and Water (70:30, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

3. Preparation of Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1 µg/mL to 20 µg/mL.

-

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared calibration standards in triplicate.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions in triplicate.

-

Determine the concentration of this compound in the samples using the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for this HPLC method, with expected performance characteristics based on similar analytical procedures.[3][4][7]

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 0.1 - 20 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

HPLC Workflow Diagram

References

Application Notes and Protocols for the Synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl, a valuable intermediate in pharmaceutical and materials science research. Three potential synthetic routes are outlined: a primary route involving diazotization and hydrolysis, and two alternative approaches utilizing the Fries Rearrangement and Suzuki-Miyaura cross-coupling.

Introduction

4-acetyl-4'-fluoro-2-hydroxybiphenyl is a substituted biaryl ketone. The presence of the acetyl, fluoro, and hydroxyl functional groups makes it a versatile building block for the synthesis of more complex molecules. The fluorinated biphenyl moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. The hydroxy and acetyl groups provide reactive handles for further chemical modifications. This application note details a reliable synthetic protocol and suggests alternative methods for its preparation, catering to various laboratory settings and available starting materials.

Primary Synthetic Route: Diazotization and Hydrolysis of 4-acetyl-2-amino-4'-fluorobiphenyl

This route is a well-established method for introducing a hydroxyl group onto an aromatic ring via a diazonium salt intermediate. The synthesis begins with the acylation of 4'-fluoro-[1,1'-biphenyl]-2-amine to yield the key intermediate, 1-(2-amino-4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one. This intermediate is then converted to the target molecule.

Protocol 1: Synthesis of 4-acetyl-2-amino-4'-fluorobiphenyl (Starting Material)

A plausible method for the synthesis of the starting material is the Friedel-Crafts acylation of 4'-fluoro-[1,1'-biphenyl]-2-amine.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 4'-fluoro-[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-acetyl-2-amino-4'-fluorobiphenyl.

Protocol 2: Synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl

This procedure details the conversion of the amino group to a hydroxyl group.[1]

Experimental Protocol:

-

Prepare a solution of 4-acetyl-2-amino-4'-fluorobiphenyl (36.6 g) in 5N sulfuric acid (480 ml).[1]

-

Cool the stirred solution to 0-5 °C in an ice bath.[1]

-

Slowly add a solution of sodium nitrite (12.0 g) in water (40 ml) while maintaining the temperature between 0-5 °C.[1]

-

Stir the reaction mixture at 0-5 °C for an additional hour to ensure complete formation of the diazonium salt.[1]

-

In a separate flask, bring 5N sulfuric acid (400 ml) to a reflux.[1]

-

Slowly and carefully pour the cold diazonium salt solution into the refluxing sulfuric acid.[1]

-

After the addition is complete, continue refluxing for 30 minutes.[1]

-

Cool the reaction mixture and pour it into ice water, which will cause the product to precipitate.[1]

-

Collect the solid by filtration, dry it, and then dissolve it in ether.[1]

-

Extract the ethereal solution with a dilute aqueous sodium hydroxide solution.[1]

-

Acidify the aqueous extract to precipitate the product.[1]

-